Tyr-SOMATOSTATIN-28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

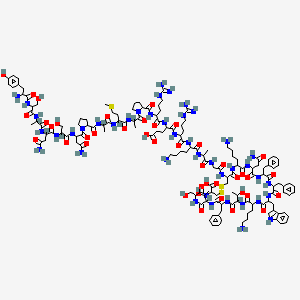

Tyr-SOMATOSTATIN-28 is a useful research compound. Its molecular formula is C146H216N42O41S3 and its molecular weight is 3311.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tyr-Somatostatin-28 (Tyr-SST-28) is a peptide derived from somatostatin, a critical regulatory hormone involved in various physiological processes, including the inhibition of hormone secretion and modulation of neurotransmission. This article explores the biological activity of Tyr-SST-28, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Tyr-SST-28 is an extended form of somatostatin-14, characterized by the addition of specific amino acids at its N-terminus. This structural modification enhances its biological potency and receptor affinity compared to shorter somatostatin peptides. The mechanism of action primarily involves binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors that mediate the physiological effects of somatostatin.

Key Features:

- Inhibition of Hormone Secretion : Tyr-SST-28 effectively inhibits the secretion of growth hormone (GH) and insulin, demonstrating significant potency in various studies.

- Receptor Specificity : It interacts with multiple SSTR subtypes, particularly SSTR2 and SSTR5, which are crucial for regulating endocrine functions in pancreatic islets.

Pharmacological Activity

Research indicates that Tyr-SST-28 exhibits several key pharmacological activities:

- Growth Hormone Inhibition : Studies show that Tyr-SST-28 is significantly more potent than somatostatin-14 in inhibiting GH release from rat anterior pituitary cells. For instance, synthetic Tyr-SST-28 has been found to be 3-14 times more effective in inhibiting GH secretion compared to its shorter counterpart .

- Insulin Regulation : In clinical studies, Tyr-SST-28 infusions reduced glucose-stimulated insulin secretion in healthy subjects. When administered at rates mimicking postprandial levels, it inhibited insulin responses significantly during glucose challenges .

- Binding Affinity : Binding studies reveal that Tyr-SST-28 has a lower dissociation constant (Kd) compared to somatostatin-14, indicating stronger receptor binding. For example, Kd values for Tyr-SST-28 were recorded at 625 pM, while those for somatostatin-14 were higher at 1.48 nM .

Case Studies

Several case studies highlight the clinical relevance of Tyr-SST-28:

- Acromegaly Treatment : In a phase 2 trial involving patients with acromegaly, Tyr-SST-28 demonstrated efficacy in suppressing insulin-like growth factor 1 (IGF-1) levels comparable to traditional somatostatin receptor ligands (SRLs). Patients receiving daily oral paltusotine (a related compound) showed similar outcomes as those treated with injected SRLs .

- Pancreatic Islet Function : Research involving SSTR2 knockout mice indicated that the inhibitory effects of Tyr-SST-28 on glucagon secretion were primarily mediated through SSTR2 pathways. This suggests a critical role for this peptide in maintaining glucose homeostasis .

Comparative Data Table

| Compound | Kd (pM) | IC50 (nM) | Hormonal Effects |

|---|---|---|---|

| Somatostatin-14 | 1480 | 3 | Moderate GH inhibition |

| This compound | 625 | 1.2 | Strong GH and insulin inhibition |

Propiedades

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWSGMLADZIGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H216N42O41S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583169 |

Source

|

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3311.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86649-84-5 |

Source

|

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.